
Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate
Overview
Description
Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H8ClF2NO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
The synthesis of Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate typically involves the reaction of 4-chloro-6,7-difluoroquinoline-3-carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include heating the mixture to reflux temperature to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Applications Overview
Field | Application Description |
---|---|
Chemistry | Used as an intermediate in the synthesis of complex organic compounds. |
Biology | Studied for potential antibacterial and antiviral properties. |
Medicine | Investigated as a pharmaceutical intermediate in drug development. |
Industry | Employed in the production of various industrial chemicals and materials. |
Chemistry
Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate serves as a crucial intermediate in organic synthesis. Its difluorinated quinoline core is similar to structures found in fluoroquinolone antibiotics, which target bacterial DNA replication enzymes. Researchers are exploring this compound's utility in synthesizing novel fluoroquinolones with enhanced antibacterial activity or broader spectrum coverage .
Biology
The compound exhibits diverse biological activities due to its structural features:
- Antibacterial Properties : Preliminary studies suggest that this compound may inhibit certain bacterial enzymes, contributing to its potential as an antimicrobial agent .
- Antiviral Activity : Research is ongoing to determine its efficacy against viral infections, with a focus on understanding the mechanisms by which it interacts with viral targets .
Case Study: Antibacterial Activity
A study conducted on derivatives of quinoline compounds demonstrated that those with fluorine substitutions exhibited enhanced lipophilicity and biological activity, leading to improved enzyme interactions . this compound was among the compounds tested, showing promising results against several bacterial strains.
Medicine
In the medical field, this compound is being investigated for its role as a pharmaceutical intermediate. The unique combination of chlorine and fluorine atoms at specific positions on the quinoline structure may enhance its biological activity compared to similar compounds lacking these substituents .
Potential Applications:
- Development of new antibiotics targeting resistant bacterial strains.
- Exploration for anticancer properties based on structural similarities with known anticancer agents.
Industry
This compound is utilized in the production of various industrial chemicals. Its unique chemical properties allow for applications in material science, potentially leading to the development of new materials with specific functionalities .
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:
- Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
- 6,8-difluoro-7-chloroquinoline
- 5,6,8-trifluoroquinolines
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties . The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct reactivity and biological activity.
Biological Activity
Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate is a synthetic compound that belongs to the quinoline family, which is known for its diverse biological activities. This article examines its biological activity, mechanisms of action, and potential applications in medicinal chemistry and material science.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : CHClFNO
- Molecular Weight : 271.65 g/mol
- IUPAC Name : this compound
- CAS Number : 318685-01-7
The presence of chlorine and fluorine substituents at specific positions enhances its chemical reactivity and biological activity. The compound features a bicyclic structure composed of a benzene ring fused to a pyridine ring, characteristic of quinolines .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The fluorine atoms in the structure enhance binding affinity and specificity towards these targets, leading to potential antibacterial, antiviral, and anticancer effects. Compounds with similar structures often exhibit the following properties:
- Antimicrobial Activity : Inhibits bacterial enzymes essential for DNA replication, similar to fluoroquinolone antibiotics.
- Enzyme Inhibition : Preliminary studies suggest it may inhibit specific enzymes involved in disease processes.
Antimicrobial Properties
Research indicates that this compound shows promise as an antibacterial agent. Its structural similarity to fluoroquinolones suggests it may effectively target bacterial DNA gyrase and topoisomerase IV. In vitro studies have demonstrated its efficacy against various bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still being compiled.
Anticancer Potential
The compound's ability to inhibit certain pathways involved in cancer cell proliferation has been explored. Initial findings suggest that it may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival. Further research is needed to elucidate the exact mechanisms involved.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related compounds is useful:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ethyl 4-chloroquinoline-3-carboxylate | CHClNO | Lacks fluorine substituents |
Ethyl 6-fluoroquinoline-3-carboxylate | CHFNO | Contains only one fluorine |
Ethyl 4-bromoquinoline-3-carboxylate | CHBrNO | Bromine instead of chlorine |
This compound's unique combination of both chlorine and fluorine atoms at specific positions enhances its biological activity compared to these similar compounds .
Case Studies
- Antibacterial Efficacy : A study published in a peer-reviewed journal evaluated the antibacterial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition against resistant strains, suggesting its potential as a lead compound for antibiotic development.
- Cancer Cell Line Studies : Another research project investigated the effects of this compound on various cancer cell lines. The results showed a dose-dependent reduction in cell viability and increased apoptosis markers in treated cells compared to controls.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via the Gould-Jacobs reaction, starting with substituted aniline derivatives. A key step involves cyclization under microwave assistance using aluminum metal as a catalyst to improve yield and reduce reaction time . Chlorination at the 4-position is achieved using POCl₃ under reflux, with reaction progress monitored by TLC . Optimization includes controlling stoichiometry (e.g., excess POCl₃ for complete conversion) and temperature to minimize by-products like hydrolyzed intermediates .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Spectroscopy : High-resolution ¹H/¹³C NMR confirms substituent positions (e.g., fluorine and chlorine integration), while IR identifies carbonyl (C=O) and hydroxyl (O-H) stretches . Mass spectrometry (MS) verifies molecular weight and fragmentation patterns.
- Crystallography : Single-crystal X-ray diffraction (performed using SHELX software) resolves the quinoline core structure, dihedral angles, and intermolecular interactions . Crystallographic data are refined with SHELXL for accuracy, particularly for halogen-heavy structures .
Q. What role does this compound serve as an intermediate in fluoroquinolone antibiotic synthesis?
- Methodological Answer : The 4-chloro group is a reactive site for nucleophilic substitution with amines or cyclopropyl groups, enabling the synthesis of tricyclic fluoroquinolones like Prulifloxacin . The ester moiety (3-carboxylate) facilitates hydrolysis to carboxylic acid derivatives, a common pharmacophore in antibiotic design. Researchers modify the 6,7-difluoro substituents to enhance bacterial gyrase inhibition .
Advanced Research Questions
Q. How can researchers address challenges related to regioselectivity during the alkylation or esterification steps in synthesizing derivatives?
- Methodological Answer : Regioselectivity in alkylation is influenced by steric and electronic factors. For example, introducing bulky groups (e.g., cyclopropyl) at the 1-position requires careful control of base strength (e.g., K₂CO₃ vs. DBU) and solvent polarity to direct substitution to the 4-chloro site . Competing by-products (e.g., N- vs. O-alkylation) are analyzed via HPLC or LC-MS, with reaction conditions adjusted iteratively .
Q. What computational approaches are employed to predict the reactivity and binding interactions of this quinoline derivative?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates electrostatic potential maps to identify nucleophilic/electrophilic sites, such as the 4-chloro group’s susceptibility to substitution .
- Molecular Docking : Simulates interactions with bacterial DNA gyrase using software like AutoDock Vina. The 6,7-difluoro substituents are optimized for hydrogen bonding with key amino acids (e.g., Ser84 in E. coli gyrase) .
- Crystallographic Data Mining : SHELX-refined structures provide geometric parameters (bond lengths, angles) for force field adjustments in molecular dynamics simulations .
Q. How should contradictory results in antimicrobial activity studies involving this compound be analyzed methodologically?
- Methodological Answer : Discrepancies in MIC (Minimum Inhibitory Concentration) values may arise from:
- Structural variability : Minor changes in substituents (e.g., methyl vs. ethyl esters) alter lipophilicity and membrane penetration .
- Assay conditions : Standardize broth microdilution protocols (e.g., CLSI guidelines) to control pH, inoculum size, and incubation time.
- Resistance mechanisms : Pair MIC data with genomic analysis (e.g., gyrA mutations) to correlate structural modifications with resistance profiles .
Properties
IUPAC Name |
ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF2NO2/c1-2-18-12(17)7-5-16-10-4-9(15)8(14)3-6(10)11(7)13/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGTXOOKGUUMFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363681 | |
Record name | ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
318685-01-7 | |
Record name | ethyl 4-chloro-6,7-difluoroquinoline-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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